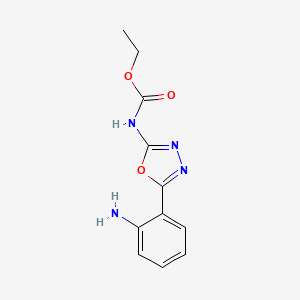![molecular formula C17H12N2O2S B12924636 5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione CAS No. 122180-36-3](/img/structure/B12924636.png)
5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione is a heterocyclic compound that features an imidazo[2,1-b]thiazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione typically involves multicomponent reactions. One common method involves the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system. The reaction is carried out at 100°C under 20 atm of a 4:1 mixture of CO-air, leading to the formation of the desired imidazo[2,1-b]thiazole derivatives in yields up to 87% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione involves its interaction with various molecular targets. For instance, some derivatives inhibit VEGFR2, a receptor involved in angiogenesis, thereby exhibiting potential anticancer activity . The compound’s structure allows it to interact with different biological pathways, making it a versatile molecule for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: This compound shows higher inhibition on VEGFR2 compared to other derivatives.
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Another derivative with significant cytotoxic activity against cancer cell lines.
Uniqueness
5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione stands out due to its structural complexity and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a unique and valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
122180-36-3 |
|---|---|
Molekularformel |
C17H12N2O2S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
5,5-diphenylimidazo[2,1-b][1,3]thiazole-3,6-dione |
InChI |
InChI=1S/C17H12N2O2S/c20-14-11-22-16-18-15(21)17(19(14)16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
FPCIFLNSCFRLTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N2C(=NC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


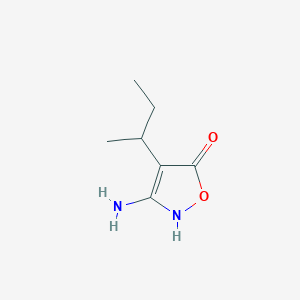
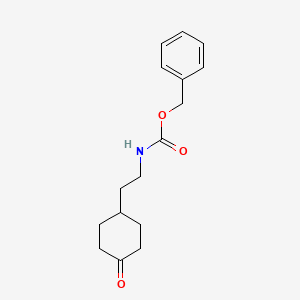
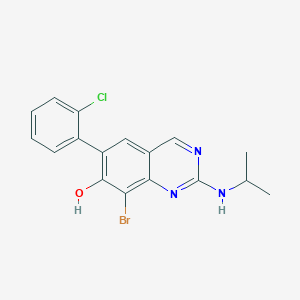
![calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12924583.png)
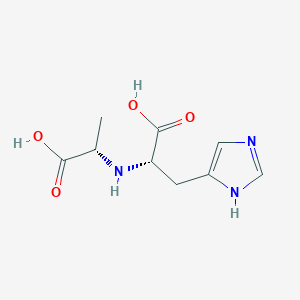

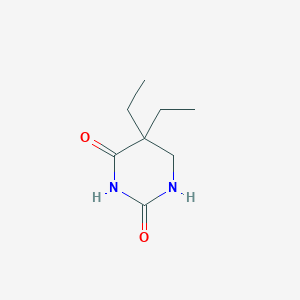
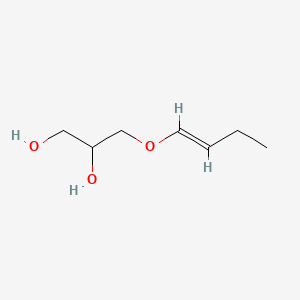
![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
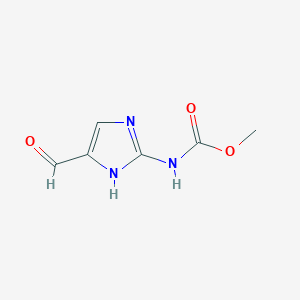


![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
